For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ethyl Hydrogen Sebacate (CAS 693-55-0)
This guide provides a comprehensive technical overview of Ethyl Hydrogen Sebacate (EHS), a bifunctional organic compound of significant interest in chemical synthesis and materials science. With its unique structure featuring both a terminal carboxylic acid and an ethyl ester, EHS serves as a versatile building block and intermediate. This document will delve into its core properties, synthesis protocols, reactivity, applications, and analytical methodologies, offering field-proven insights for professionals in research and development.
Core Chemical Identity and Physicochemical Properties
Ethyl hydrogen sebacate, also known as 10-ethoxy-10-oxodecanoic acid, is the mono-ethyl ester of sebacic acid, a ten-carbon dicarboxylic acid.[1][2][3] This structure imparts dual reactivity, making it a valuable intermediate in organic synthesis. The compound typically appears as a white crystalline solid or powder at room temperature.[4][5][6]
Data Presentation: Key Physicochemical Properties
The following table summarizes the essential physical and chemical properties of Ethyl Hydrogen Sebacate.
| Property | Value | Source(s) |
| CAS Number | 693-55-0 | [1][2][7] |
| Molecular Formula | C₁₂H₂₂O₄ | [1][7][8][9] |
| Molecular Weight | 230.30 g/mol | [7][8][9] |
| Melting Point | 35-38 °C | [2][7] |
| Boiling Point | 336 °C at 760 mmHg | [1] |
| Density | 1.024 g/cm³ | [1] |
| Flash Point | 119 °C | [1] |
| Water Solubility | 69.13 mg/L at 25 °C (estimated) | [10] |
| LogP | 2.75490 | |
| Refractive Index | 1.455 | [1][7] |
| Appearance | White Solid / Crystals | [4][5][6] |
Synthesis and Reaction Mechanisms
The synthesis of Ethyl Hydrogen Sebacate is a critical process that leverages principles of esterification equilibrium. Several methods exist, including direct esterification of sebacic acid or partial saponification of diethyl sebacate.[11] However, a well-documented and effective laboratory-scale method involves the reaction of sebacic acid and its diester, diethyl sebacate, with ethanol.
The rationale for starting with a mixture of the diacid and the diester is rooted in Le Chatelier's principle. The initial presence of the diester product shifts the reaction equilibrium, suppressing the formation of more diester and thereby favoring the desired monoester as the primary product.[11]
Experimental Protocol: Laboratory Synthesis of Ethyl Hydrogen Sebacate
This protocol is adapted from a standard procedure published in Organic Syntheses.[11]
Step 1: Initial Setup
-
In a 1-liter modified Claisen flask, combine 202 g (1 mole) of sebacic acid, 150 g (0.58 mole) of diethyl sebacate, 50 cc of di-n-butyl ether, and 30 g of concentrated hydrochloric acid.
-
Causality: Di-n-butyl ether is used as a high-boiling solvent to ensure the reaction mixture remains homogeneous at the required temperatures.[11]
-
Step 2: Homogenization
-
Attach a reflux condenser and heat the flask in a Wood's metal bath at 160–170 °C until the mixture becomes completely homogeneous.[11]
Step 3: Esterification Reaction
-
Lower the bath temperature to 120–130 °C.
-
Add 60 cc (1 mole) of 95% ethyl alcohol through the condenser and allow the mixture to reflux for two hours.[11]
-
Add an additional 20 cc portion of ethyl alcohol and continue refluxing for another two hours to drive the reaction toward completion.[11]
Step 4: Product Isolation and Purification
-
Cool the reaction vessel and perform a distillation under reduced pressure.
-
Initially, use a water pump to remove volatile components like alcohol, water, and the di-n-butyl ether.[11]
-
Switch to a higher vacuum (oil pump) for fractional distillation. The fore-run will contain unreacted diethyl sebacate (b.p. 156–158 °C at 6 mm Hg).[11]
-
Collect the main product fraction of Ethyl Hydrogen Sebacate at 183–187 °C at 6 mm Hg.[11] The resulting product should solidify upon cooling, with a melting point of 34–36 °C.[11]
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of Ethyl Hydrogen Sebacate.
Applications in Research and Drug Development
The unique bifunctional nature of EHS makes it a valuable molecule for several advanced applications, particularly in polymer science and pharmaceutical formulations.
-
Monomer for Specialty Polymers : EHS is an ideal monomer for producing polyesters and polyamides. Its incorporation allows for precise tuning of polymer properties, such as flexibility and impact resistance.[12] These polymers are investigated for use in biodegradable medical devices and drug delivery systems.
-
Plasticizer in Drug Formulations : Sebacate esters are well-known plasticizers used to enhance the flexibility and durability of polymers.[13][14][15] In pharmaceutical sciences, plasticizers like dibutyl sebacate are added to polymer coatings of tablets and pellets to modify drug-release profiles.[13][16] EHS can serve as a precursor or a component in such systems, improving the mechanical properties of coatings made from materials like ethyl cellulose.[8][16]
-
Intermediate in Organic Synthesis : As a derivative of sebacic acid, EHS is a precursor for a wide range of chemicals.[8][14] It can be used to synthesize other esters, amides, and various derivatives used as emollients in cosmetics, corrosion inhibitors, and lubricants, which are often components in topical drug formulations.[14]
Visualization: Application Pathways
Caption: Key application pathways for Ethyl Hydrogen Sebacate.
Analytical and Quality Control Methodologies
Ensuring the purity and identity of Ethyl Hydrogen Sebacate is crucial for its application in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.
Protocol: Standard Analytical Workflow
1. Structural Elucidation (Spectroscopy):
-
Infrared (IR) Spectroscopy : Used to confirm the presence of key functional groups. The spectrum for EHS will show a broad O-H stretch from the carboxylic acid, a sharp C=O stretch for the ester, and another C=O stretch for the acid.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the precise molecular structure, including the ethyl group and the ten-carbon backbone.
-
Mass Spectrometry (MS) : Determines the molecular weight (230.30 g/mol ) and provides fragmentation patterns that help confirm the structure.[9]
2. Purity Assessment (Chromatography):
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) : These are the primary methods for determining the purity of an EHS sample. They can effectively separate the monoester from starting materials (sebacic acid) and byproducts (diethyl sebacate).
3. Assay Determination (Titration):
-
Acid-Base Titration : A simple and reliable method to quantify the concentration of the carboxylic acid moiety. The sample is dissolved in a suitable solvent and titrated with a standardized base (e.g., NaOH) to determine the purity, which is typically expected to be ≥97.5%.[6]
Safety, Handling, and Storage
Proper handling of Ethyl Hydrogen Sebacate is essential in a laboratory setting. Based on available Safety Data Sheets (SDS), the compound presents moderate hazards.
-
GHS Hazard Classification :
-
Handling Recommendations :
-
Storage :
-
Disposal :
-
Dispose of chemical waste in accordance with local, regional, and national regulations. Do not empty into drains.[17]
-
Conclusion
Ethyl Hydrogen Sebacate (CAS 693-55-0) is a highly versatile and valuable chemical intermediate. Its bifunctional nature, combining a reactive carboxylic acid and a stable ethyl ester, provides a platform for innovation in polymer chemistry, materials science, and pharmaceutical drug development. A thorough understanding of its physicochemical properties, synthesis pathways, and handling requirements enables researchers and scientists to effectively leverage this compound in creating advanced materials and formulations.
References
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Chemsrc. (2025-08-25). ETHYL HYDROGEN SEBACATE | CAS#:693-55-0. Chemsrc. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl hydrogen sebacate, 693-55-0. The Good Scents Company. Retrieved from [Link]
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NIST. (n.d.). ethyl hydrogen sebacate. NIST WebBook. Retrieved from [Link]
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MOLBASE. (n.d.). ethyl hydrogen sebacate. Tetrahedron Scientific Inc - MOLBASE. Retrieved from [Link]
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Nayakem. (n.d.). sebacates plasticizers. Nayakem. Retrieved from [Link]
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Global Chemical Network. (n.d.). Applications of Monomethyl Sebacate: Beyond Basic Chemical Synthesis. Global Chemical Network. Retrieved from [Link]
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International Castor Oil Association. (n.d.). Sebacic Acid and Esters. ICOA. Retrieved from [Link]
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Pacific Speciality Oils. (n.d.). SEBACATES. Pacific Speciality Oils. Retrieved from [Link]
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FlavScents. (n.d.). ethyl hydrogen sebacate. FlavScents. Retrieved from [Link]
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PubMed. (1999). Drug release from diffusion pellets coated with the aqueous ethyl cellulose dispersion Aquacoat ECD-30 and 20% dibutyl sebacate as plasticizer. European Journal of Pharmaceutics and Biopharmaceutics. Retrieved from [Link]
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